

Technical Guide: p-Fluorobenzylamine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Fluorobenzylamine-d4

Cat. No.: B596265

[Get Quote](#)

CAS Number: 1219798-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **p-Fluorobenzylamine-d4**, a deuterated isotopologue of p-Fluorobenzylamine. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated p-Fluorobenzylamine (CAS: 140-75-0) for reference, clearly distinguishing between the two.

Core Compound Information

p-Fluorobenzylamine-d4 is a stable, isotopically labeled form of p-Fluorobenzylamine where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling is particularly useful in research for metabolic studies, as a tracer in pharmacokinetic and pharmacodynamic investigations, and as an internal standard in analytical chemistry.^[1] The deuterium substitution can influence the metabolic profile of the molecule.

Quantitative Data

The following tables summarize the available quantitative data for both **p-Fluorobenzylamine-d4** and its non-deuterated analog.

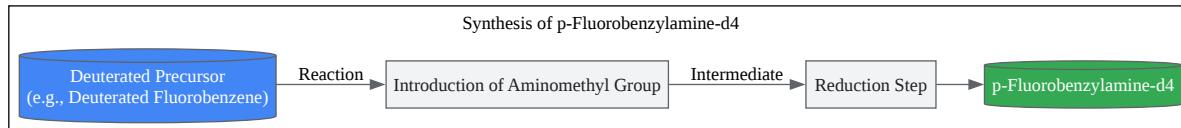
Table 1: Properties of **p-Fluorobenzylamine-d4**

Property	Value
CAS Number	1219798-96-5
Molecular Formula	C ₇ H ₈ D ₄ FN
Molecular Weight	129.17 g/mol

Table 2: Properties of p-Fluorobenzylamine (for reference)

Property	Value	Source
CAS Number	140-75-0	[2]
Molecular Formula	C ₇ H ₈ FN	[2][3]
Molecular Weight	125.15 g/mol	[2]
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	183 °C (lit.)	
Density	1.095 g/mL at 25 °C (lit.)	
Refractive Index	1.5115 - 1.5155 @ 20 °C	[4]
Flash Point	66 °C (150.8 °F) - closed cup	
Purity (by GC)	> 98.0%	[4]

Experimental Protocols


Detailed experimental protocols for the synthesis and analysis of **p-Fluorobenzylamine-d₄** are not readily available in the public domain. However, general methodologies for the synthesis of deuterated aromatic compounds and the analysis of such labeled molecules can be adapted.

General Synthesis Approach

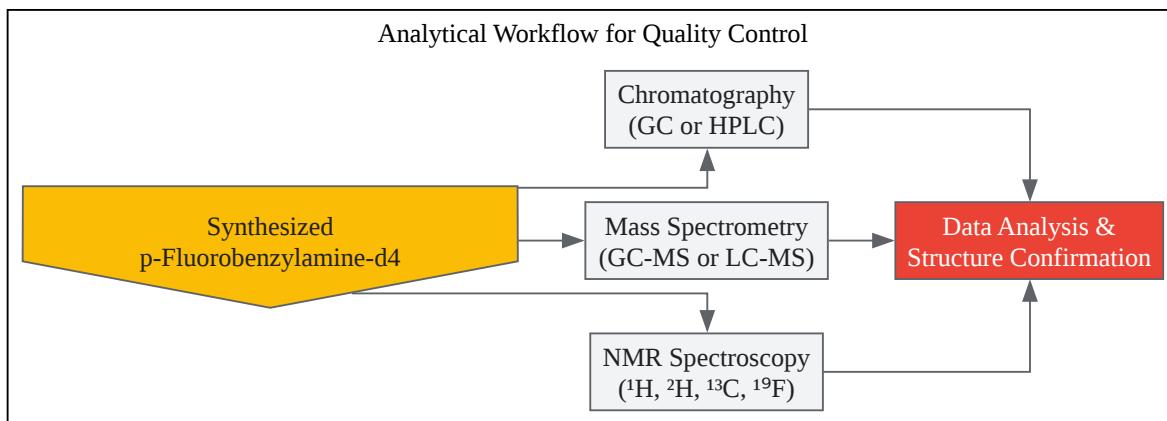
The synthesis of **p-Fluorobenzylamine-d₄** would typically involve the use of a deuterated starting material or a catalyzed H-D exchange reaction. A plausible synthetic route could be the

reduction of a deuterated precursor. General methods for deuteration of benzylamines have been described using transition metal catalysts.[\[1\]](#)

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **p-Fluorobenzylamine-d4**.


Analytical Characterization Workflow

The identity and purity of synthesized **p-Fluorobenzylamine-d4** would be confirmed using a combination of analytical techniques.

Key Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would be used to confirm the absence of protons at the deuterated positions of the aromatic ring. ^2H NMR would confirm the presence and location of deuterium atoms.
- Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight of the deuterated compound and to assess its isotopic purity.[\[5\]](#)

General Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: A general workflow for the analytical quality control of **p-Fluorobenzylamine-d4**.

Applications in Research and Development

While specific applications for **p-Fluorobenzylamine-d4** are not extensively documented, its non-deuterated counterpart, p-Fluorobenzylamine, is a versatile intermediate in several fields:

- Pharmaceutical Synthesis: It serves as a building block for various biologically active molecules, including potential antidepressants and anti-anxiety medications.
- Agrochemicals: It is used in the synthesis of new pesticides.
- Materials Science: It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance.

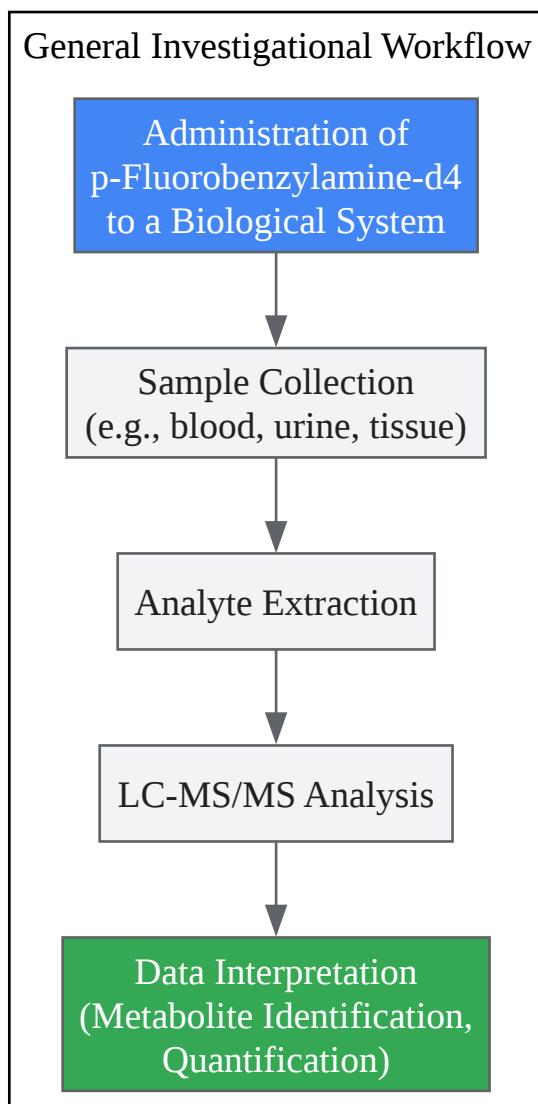
The deuterated form, **p-Fluorobenzylamine-d4**, is primarily valuable as a tool in studies investigating the mechanisms of action, metabolism, and pharmacokinetics of compounds derived from p-Fluorobenzylamine.

Safety and Handling

A specific Safety Data Sheet (SDS) for **p-Fluorobenzylamine-d4** is not readily available. The safety precautions for the non-deuterated p-Fluorobenzylamine should be strictly followed.

Hazard Summary for p-Fluorobenzylamine:

- Causes severe skin burns and eye damage.[2][3]
- Harmful if swallowed or in contact with skin.
- May cause respiratory irritation.


Recommended Handling Precautions:

- Work in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or established experimental workflows in which **p-Fluorobenzylamine-d4** is a key reagent. Its use would be integrated into broader research workflows, such as those for drug metabolism and pharmacokinetic studies, where its isotopic label serves as a tracer.

General Investigational Workflow:

[Click to download full resolution via product page](#)

Caption: A general workflow for a metabolic study using **p-Fluorobenzylamine-d4**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. resolvemass.ca [resolvemass.ca]
- To cite this document: BenchChem. [Technical Guide: p-Fluorobenzylamine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b596265#p-fluorobenzylamine-d4-cas-number\]](https://www.benchchem.com/product/b596265#p-fluorobenzylamine-d4-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com